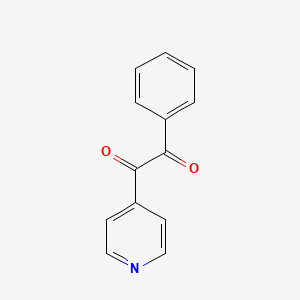

1-Phenyl-2-pyridin-4-ylethane-1,2-dione

Description

Structure

3D Structure

Properties

CAS No. |

35779-40-9 |

|---|---|

Molecular Formula |

C13H9NO2 |

Molecular Weight |

211.22 g/mol |

IUPAC Name |

1-phenyl-2-pyridin-4-ylethane-1,2-dione |

InChI |

InChI=1S/C13H9NO2/c15-12(10-4-2-1-3-5-10)13(16)11-6-8-14-9-7-11/h1-9H |

InChI Key |

LXHDDNZEFUEFDI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(=O)C2=CC=NC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 1 Phenyl 2 Pyridin 4 Ylethane 1,2 Dione and Its Analogues

Precursor-Based Synthesis Strategies

Precursor-based strategies for the synthesis of α-diketones often involve the construction of the carbon skeleton followed by the introduction of the ketone functionalities. These methods can be highly effective, though they may require multiple steps and careful control of reaction conditions.

Approaches from Carboxylic Acid Derivatives and Nitrogenous Bases

The synthesis of ketones from carboxylic acid derivatives is a fundamental transformation in organic chemistry. nih.gov One common approach involves the acylation of a carbon nucleophile, which can be generated from a nitrogenous base like pyridine (B92270). nih.govyoutube.com While direct coupling of a carboxylic acid with an organometallic reagent derived from a pyridine might be challenging due to the acidity of the carboxylic acid, the use of more reactive carboxylic acid derivatives such as acyl chlorides or thioesters offers a viable route. nih.gov

A plausible pathway for the synthesis of 1-Phenyl-2-pyridin-4-ylethane-1,2-dione could involve the reaction of a phenylacetyl derivative with a pyridin-4-yl organometallic reagent, followed by oxidation of the resulting α-hydroxyketone. Alternatively, a cross-coupling reaction between a phenylglyoxyloyl derivative and a pyridin-4-yl halide could be envisioned. Recent advancements in nickel-catalyzed cross-electrophile coupling have shown promise in directly coupling aromatic acids with aryl halides to form ketones, which could potentially be adapted for this synthesis. nih.gov

| Reactant 1 | Reactant 2 | Key Transformation | Potential Product |

|---|---|---|---|

| Phenylacetyl chloride | Pyridin-4-ylmagnesium bromide | Grignard Reaction | 1-Phenyl-2-(pyridin-4-yl)ethan-1-one |

| Phenylglyoxyloyl chloride | Pyridin-4-ylzinc chloride | Negishi Coupling | This compound |

| Benzoic acid | 4-Bromopyridine | Photoredox/Nickel Catalysis | Phenyl(pyridin-4-yl)methanone |

Utilizing Isatin (B1672199) Derivatives in Ring-Opening Reactions for Diketone Formation

Isatin (1H-indole-2,3-dione) and its derivatives are versatile precursors in organic synthesis. nih.gov The electrophilic nature of the C3 carbonyl group in isatin allows it to undergo various reactions, including ring-opening and ring-expansion. nih.govorganic-chemistry.org While not a direct route to this compound, the ring-opening of isatins can lead to the formation of α-ketoamides and related structures, which could potentially be converted to the desired diketone.

For instance, a tandem reaction involving the ring-opening of isatins with anhydrides and ureas has been developed for the synthesis of 5-hydroxyhydantoins. researchgate.net Conceptually, a tailored isatin derivative could undergo a ring-opening reaction to generate a precursor that, after further functional group manipulation, could yield the target diketone. This approach, however, remains largely theoretical for this specific compound and would require significant methodological development.

Oxidative Transformation Techniques for α-Diketone Scaffolds

Oxidative methods are among the most common and efficient strategies for the synthesis of α-diketones. nih.gov These techniques often start from readily available precursors like alkynes, alkenes, or α-hydroxyketones and utilize a variety of oxidizing agents.

Aerobic C-H Oxidation Strategies

Aerobic oxidation, which utilizes molecular oxygen as the oxidant, is an environmentally benign and cost-effective approach. nih.gov The oxidation of deoxybenzoins (α-aryl ketones) to benzils (1,2-diaryl-1,2-diones) can be efficiently catalyzed by systems such as 1,4-diazabicyclo[2.2.2]octane (DABCO) with air as the sole oxidant. organic-chemistry.org This method could be directly applicable to the synthesis of this compound from the corresponding precursor, 1-phenyl-2-(pyridin-4-yl)ethanone (B157563).

Another strategy involves the aerobic photooxidation of alkynes. Using a photosensitizer like eosin (B541160) Y, various diarylalkynes can be converted to the corresponding 1,2-diketones in moderate to good yields under visible light irradiation. researchgate.net This metal-free approach offers a green alternative for the synthesis of α-diketones. researchgate.net

| Precursor | Oxidant/Catalyst | Reaction Type | Product |

|---|---|---|---|

| 1-Phenyl-2-(pyridin-4-yl)ethanone | Air/DABCO | Aerobic C-H Oxidation | This compound |

| 1-Phenyl-2-(pyridin-4-yl)acetylene | Air/Eosin Y/Visible Light | Aerobic Photooxidation | This compound |

Hypervalent Iodine(III)-Mediated Oxidations in Organic Synthesis

Hypervalent iodine(III) reagents, such as (diacetoxyiodo)benzene (B116549) (PIDA) and [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), are mild and selective oxidizing agents widely used in organic synthesis. arkat-usa.org These reagents have been employed in a variety of oxidative transformations, including the oxidation of alcohols and ketones. rsc.orgacs.org

The oxidation of alkynes to α-diketones can be achieved using hypervalent iodine compounds. For example, the reaction of alkynes with N-iodosuccinimide and water provides a convenient route to α-diketones. organic-chemistry.org While direct oxidation of a methylene (B1212753) group adjacent to both a phenyl and a pyridyl group using hypervalent iodine reagents to form a diketone is a challenging transformation, these reagents are highly effective for the oxidation of α-hydroxyketones to α-diketones. organic-chemistry.org Therefore, a two-step sequence involving the initial hydroxylation of the precursor ketone followed by oxidation with a hypervalent iodine reagent could be a viable strategy.

Metal-Free Catalysis in Oxidative Diketone Synthesis (e.g., Iodine-Catalyzed Processes)

The development of metal-free catalytic systems is a significant goal in green chemistry. frontiersin.org Iodine itself can act as a catalyst in various oxidative reactions. For instance, the oxidation of alkynes to α-diketones can be achieved using systems like potassium persulfate and ambient air, where mechanistic studies suggest a radical process. acs.org

Another metal-free approach involves the use of DMSO-based oxidation systems. A one-pot procedure for the transformation of alkynes into α-diketones involves a Brønsted acid-promoted "hydration" followed by a DMSO-based oxidation sequence, which has been shown to produce high yields. nih.govfigshare.com These metal-free methods offer practical and environmentally friendly alternatives to traditional metal-catalyzed oxidations. rsc.org

| Precursor | Reagents | Key Features | Yield |

|---|---|---|---|

| Diarylalkynes | K2S2O8, Air | Catalyst- and transition-metal-free | Up to 85% acs.org |

| Alkynes | Brønsted Acid, DMSO | One-pot procedure | High yields nih.gov |

One-Pot Oxidation Methods from Aromatic Precursors

The direct oxidation of an activated methylene group situated between an aromatic and a pyridyl ring represents a primary and efficient route to this compound. The precursor for this transformation is typically 1-phenyl-2-(pyridin-4-yl)ethanone, also known as 4-phenacylpyridine. This method, often referred to as the Riley oxidation, commonly employs selenium dioxide (SeO₂) as the oxidant. adichemistry.comnih.gov

The reaction proceeds by the oxidation of the α-methylene group adjacent to the carbonyl function to yield the desired 1,2-dicarbonyl compound. adichemistry.com While the reaction can be performed in a discrete step, extensive research into selenium dioxide oxidations has paved the way for one-pot methodologies. For instance, the oxidation of various enolizable ketones to α-diketones can be achieved effectively using SeO₂ in solvents like dioxane or acetic acid. nih.gov The general transformation is depicted below:

Reaction Scheme: Oxidation of 1-phenyl-2-(pyridin-4-yl)ethanone

For unsymmetrical heteroaryl 1,2-diketones, a two-step, one-pot sequence involving a palladium-catalyzed heteroarylation followed by in-situ oxidation with SeO₂ has been reported for analogues, providing a viable pathway to the target compound.

Advanced and Green Chemistry Approaches in Ethanedione Synthesis

In line with the growing emphasis on sustainable chemistry, several advanced and environmentally benign methods have been developed for the synthesis of 1,2-diketones. These approaches aim to reduce reaction times, minimize waste, and avoid hazardous solvents.

Solvent-Free Reaction Protocols

Solvent-free, or solid-state, reactions offer significant environmental advantages by eliminating the need for organic solvents, which are often toxic, flammable, and costly to dispose of. While specific solvent-free methods for the synthesis of this compound are not extensively documented, related protocols for the synthesis of other heterocyclic compounds, such as 2,4,6-triarylpyridines, have been successfully developed. These methods often involve the one-pot condensation of an aryl aldehyde, an acetophenone, and ammonium (B1175870) acetate (B1210297) under solvent-free conditions, sometimes with the aid of a recyclable catalyst like cobalt(II) chloride. tandfonline.com The success of these approaches for related structures suggests the potential for developing similar solvent-free oxidative methods for the target diketone.

Continuous Flow Reactor Applications

Continuous flow chemistry has emerged as a powerful tool in modern organic synthesis, offering enhanced safety, scalability, and precise control over reaction parameters. The synthesis of 1,2-diketones has been successfully adapted to flow reactor systems. For example, the oxidation of alkynes to 1,2-diketones using potassium permanganate (B83412) (KMnO₄) has been demonstrated in a continuous-flow setup. rsc.orgresearchgate.net This system can incorporate pulsed sonication and in-line liquid-liquid separation to manage the formation of byproducts like manganese dioxide (MnO₂) and ensure high yields and reproducibility. rsc.org Another example is the visible-light-promoted photocyclization of 1,2-diketones in a continuous flow system to produce functionalized 2-hydroxycyclobutanones, showcasing the adaptability of this technology to reactions involving α-diketones. rsc.org

Ultrasound-Assisted Synthesis for Diketone-Derived Heterocycles

Sonochemistry, the application of ultrasound to chemical reactions, can significantly enhance reaction rates and yields. Ultrasound-assisted synthesis has been successfully applied to the preparation of aromatic 1,2-diketones from corresponding oximinoketones in an aqueous medium. nih.govresearchgate.net This method offers the advantages of using water as a solvent and operating under neutral conditions. nih.govresearchgate.net The use of ultrasound irradiation has been shown to dramatically reduce reaction times and improve yields compared to silent (non-sonicated) conditions. researchgate.net For instance, under ultrasonic irradiation (24 kHz), the synthesis of various aromatic 1,2-diketones was achieved in 30-40 minutes with yields of 80-93%, whereas conventional methods required 120-160 minutes for yields of only 30-57%. researchgate.net

Interactive Data Table: Ultrasound-Assisted Synthesis of Aromatic 1,2-Diketones

| Precursor (Oximinoketone) | Product (1,2-Diketone) | Time (min) with Ultrasound | Yield (%) with Ultrasound | Time (min) without Ultrasound | Yield (%) without Ultrasound |

| 1a | 2a | 30 | 93 | 120 | 57 |

| 1b | 2b | 35 | 90 | 130 | 52 |

| 1c | 2c | 40 | 85 | 140 | 45 |

| 1d | 2d | 30 | 92 | 125 | 55 |

| 1e | 2e | 35 | 88 | 135 | 48 |

| 1f | 2f | 40 | 80 | 160 | 30 |

| 1g | 2g | 30 | 91 | 120 | 53 |

| 1h | 2h | 35 | 89 | 130 | 50 |

| 1i | 2i | 40 | 82 | 150 | 35 |

| 1j | 2j | 35 | 87 | 140 | 42 |

Data adapted from a study on the ultrasound-assisted synthesis of aromatic 1,2-diketones from oximinoketones. researchgate.net

Comparative Analysis of Synthetic Routes for Aryl-Pyridyl Ethanediones

The synthesis of aryl-pyridyl ethanediones, such as this compound, can be approached through several distinct strategies, each with its own set of advantages and limitations.

A primary and straightforward method is the direct oxidation of the corresponding ketone precursor , 1-phenyl-2-(pyridin-4-yl)ethanone. This approach, typically employing an oxidant like selenium dioxide, is atom-economical and involves a single synthetic transformation. The main considerations for this route are the availability of the starting ketone, the choice of oxidant to ensure high selectivity and yield, and the reaction conditions required to drive the reaction to completion.

An alternative is a two-step, one-pot heteroarylation-oxidation sequence . This method offers greater flexibility in the synthesis of diverse analogues as it allows for the coupling of different aryl and heteroaryl precursors. However, this approach is inherently more complex, requiring careful optimization of a multi-component reaction system involving a catalyst (e.g., palladium) and an oxidant.

Green and advanced methodologies such as solvent-free, continuous flow, and ultrasound-assisted synthesis present significant improvements in terms of environmental impact, safety, and efficiency.

Solvent-free methods excel in their environmental credentials by eliminating solvent waste, though achieving efficient mixing and heat transfer in the solid state can be challenging.

Continuous flow synthesis provides superior control over reaction parameters, leading to potentially higher yields and purity, and is readily scalable. The initial setup cost for flow reactors can be a consideration.

Ultrasound-assisted synthesis offers a simple and effective way to accelerate reactions and improve yields, often under milder conditions than conventional heating.

The optimal synthetic route for this compound and its analogues will depend on the specific requirements of the synthesis, including the desired scale, the availability of starting materials, and the importance of green chemistry principles.

Interactive Data Table: Comparison of Synthetic Approaches for Aryl-Pyridyl Ethanediones

| Synthetic Route | Key Features | Advantages | Disadvantages |

| Direct Oxidation of Ketone | Single-step transformation of 1-phenyl-2-(pyridin-4-yl)ethanone | Atom-economical, straightforward. | Relies on the availability of the ketone precursor; requires optimization of oxidant and conditions. |

| Heteroarylation-Oxidation | Two-step, one-pot coupling and oxidation | High flexibility for analogue synthesis. | More complex reaction system; may require expensive catalysts. |

| Solvent-Free Synthesis | Reaction conducted without a solvent | Environmentally friendly, reduced waste. | Potential for mixing and heat transfer issues. |

| Continuous Flow Synthesis | Reaction performed in a continuous reactor | Excellent control, scalable, potentially higher yields. | Higher initial equipment cost. |

| Ultrasound-Assisted Synthesis | Use of ultrasonic irradiation to promote the reaction | Faster reaction rates, often milder conditions, improved yields. | Requires specialized sonication equipment. |

Spectroscopic and Advanced Analytical Characterization of 1 Phenyl 2 Pyridin 4 Ylethane 1,2 Dione

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups within a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: Analysis of Carbonyl and Pyridyl Stretching Frequencies

For the analogous compound, 1-Phenyl-2-(pyridin-2-yl)ethane-1,2-dione, the IR spectrum would be dominated by the stretching vibrations of its key functional groups: the two adjacent carbonyl (C=O) groups and the C=N and C=C bonds within the pyridyl and phenyl rings.

The vicinal diketone moiety is expected to exhibit characteristic C=O stretching frequencies. Typically, α-diketones show two carbonyl stretching bands due to symmetric and asymmetric combinations of the stretching vibrations. These bands are generally observed in the region of 1650-1730 cm⁻¹. The exact position is influenced by the electronic effects of the attached phenyl and pyridyl rings.

The pyridyl group would be identified by its characteristic ring stretching vibrations, which typically appear in the 1400-1600 cm⁻¹ region. The C-H stretching vibrations of both the aromatic and pyridyl rings would be observed around 3000-3100 cm⁻¹.

Table 1: Predicted Infrared (IR) Spectroscopy Data for 1-Phenyl-2-(pyridin-2-yl)ethane-1,2-dione

| Frequency (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~3100-3000 | Medium-Weak | Aromatic and Pyridyl C-H Stretch |

| ~1720-1680 | Strong | Asymmetric C=O Stretch |

| ~1690-1660 | Strong | Symmetric C=O Stretch |

Raman Spectroscopy in Structural Elucidation

Raman spectroscopy, which relies on inelastic scattering of monochromatic light, provides complementary information to IR spectroscopy. For a molecule like 1-Phenyl-2-(pyridin-2-yl)ethane-1,2-dione, the symmetric vibrations of the non-polar bonds would be particularly Raman active.

The symmetric C=O stretch of the diketone is expected to give a strong signal in the Raman spectrum. The aromatic ring vibrations, especially the "ring breathing" mode of the phenyl group, would also be prominent. Due to the lower symmetry of the pyridin-2-yl group compared to a phenyl group, its Raman spectrum would likely be more complex.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Assignment

NMR spectroscopy is the most powerful technique for elucidating the precise molecular structure of an organic compound by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Chemical Shift and Coupling Pattern Analysis

The ¹H NMR spectrum of 1-Phenyl-2-(pyridin-2-yl)ethane-1,2-dione would provide detailed information about the number, environment, and connectivity of the hydrogen atoms. The aromatic protons of the phenyl and pyridyl rings would resonate in the downfield region, typically between 7.0 and 9.0 ppm, due to the deshielding effect of the ring currents and the electron-withdrawing carbonyl groups.

The protons on the phenyl ring would likely appear as multiplets. The protons of the pyridin-2-yl ring would show a distinct set of signals, with the proton adjacent to the nitrogen atom (at the 6-position) expected to be the most downfield. Spin-spin coupling between adjacent protons would result in characteristic splitting patterns (e.g., doublets, triplets, and multiplets), allowing for the assignment of each proton.

Table 2: Predicted ¹H NMR Data for 1-Phenyl-2-(pyridin-2-yl)ethane-1,2-dione

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~8.7-8.9 | d | 1H | Pyridyl H6 |

| ~7.9-8.1 | m | 3H | Phenyl H2, H6 & Pyridyl H4 |

| ~7.5-7.7 | m | 3H | Phenyl H3, H5 & Pyridyl H5 |

Note: The exact chemical shifts and coupling constants would depend on the solvent and the specific electronic interactions in the molecule.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For 1-Phenyl-2-(pyridin-2-yl)ethane-1,2-dione, the most downfield signals would be those of the two carbonyl carbons, typically appearing in the range of 190-200 ppm. The aromatic and pyridyl carbons would resonate between 120 and 155 ppm. The number of distinct signals would depend on the symmetry of the molecule.

Table 3: Predicted ¹³C NMR Data for 1-Phenyl-2-(pyridin-2-yl)ethane-1,2-dione

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~190-200 | C=O (Carbonyls) |

| ~150-155 | Pyridyl C2, C6 |

| ~130-140 | Phenyl C1, Pyridyl C4 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To unambiguously assign all proton and carbon signals, two-dimensional (2D) NMR experiments would be essential.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal which protons are coupled to each other. Cross-peaks would appear between the signals of protons that are on adjacent carbons, which would be invaluable for assigning the protons within the phenyl and pyridyl rings.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of the carbons to which they are directly attached. This would allow for the definitive assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons), such as the carbonyl carbons and the carbons of the aromatic rings that are part of a bond to another group. For instance, correlations from the phenyl protons to the adjacent carbonyl carbon and from the pyridyl protons to the other carbonyl carbon would confirm the connectivity of the entire molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pathway Determination

Mass spectrometry is a cornerstone analytical technique for the characterization of 1-Phenyl-2-pyridin-4-ylethane-1,2-dione, providing definitive information on its molecular weight, elemental composition, and structural features through controlled fragmentation.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a critical tool for assessing the purity of this compound and confirming its identity. In a typical GC-MS analysis, the sample is vaporized and passed through a chromatographic column, which separates the compound from any volatile impurities based on differences in boiling point and affinity for the column's stationary phase. The retention time, the time it takes for the compound to elute from the column, is a characteristic property that can be used for identification under specific experimental conditions.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, most commonly by electron impact (EI). This high-energy ionization process generates a positively charged molecular ion (M⁺•) and a series of fragment ions. The mass-to-charge ratio (m/z) of these ions is measured, producing a mass spectrum that functions as a molecular "fingerprint." The molecular ion peak confirms the compound's molecular weight, while the fragmentation pattern provides structural information that can be compared against spectral libraries or predicted from known chemical principles to verify the compound's identity.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular weight of this compound, which allows for the unambiguous determination of its elemental formula. Unlike nominal mass spectrometry, HRMS can measure m/z values to several decimal places. This high level of precision makes it possible to distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound (C₁₃H₉NO₂), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared to the experimentally measured value. A close match between the theoretical and observed mass provides strong evidence for the correct elemental formula, confirming the compound's identity with a high degree of confidence.

The fragmentation of this compound in a mass spectrometer is expected to proceed through characteristic pathways for α-diketones, phenyl ketones, and pyridinyl compounds. Key fragmentation events would likely include:

α-Cleavage: The cleavage of the C-C bond between the two carbonyl groups is a primary fragmentation pathway for 1,2-diones. This would lead to the formation of a benzoyl cation and a pyridin-4-ylcarbonyl radical, or vice versa.

Cleavage adjacent to the phenyl ring: This would result in the formation of the stable benzoyl cation (m/z 105).

Cleavage adjacent to the pyridine (B92270) ring: This would yield a pyridin-4-ylcarbonyl cation (m/z 106).

Loss of CO: Sequential loss of neutral carbon monoxide (CO) molecules from the dicarbonyl structure is also a common fragmentation pattern.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Proposed Fragment Ion | Formula |

| 211 | [M]⁺ | [C₁₃H₉NO₂]⁺ |

| 183 | [M - CO]⁺ | [C₁₂H₉NO]⁺ |

| 155 | [M - 2CO]⁺ | [C₁₁H₉N]⁺ |

| 106 | [C₅H₄NCO]⁺ | [C₆H₄NO]⁺ |

| 105 | [C₆H₅CO]⁺ | [C₇H₅O]⁺ |

| 78 | [C₅H₄N]⁺ | [C₅H₄N]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Electronic Spectroscopy and Photophysical Investigations

Electronic spectroscopy provides valuable insights into the electronic structure and photophysical properties of this compound, stemming from its conjugated system of aromatic rings and dicarbonyl groups.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy Characteristics

The UV-Vis absorption spectrum of this compound is characterized by electronic transitions within its chromophoric structure. The spectrum is expected to display intense absorption bands in the ultraviolet region, with potential weaker bands extending into the visible range. These absorptions are primarily due to two types of transitions:

π → π* transitions: These high-energy transitions occur within the aromatic phenyl and pyridine rings, as well as the conjugated dicarbonyl system. They typically result in strong absorption bands at shorter wavelengths.

n → π* transitions: These are lower-energy transitions involving the non-bonding electrons of the carbonyl oxygen atoms. They give rise to weaker absorption bands at longer wavelengths and are responsible for the characteristic pale color of many α-diketones.

The specific wavelengths (λmax) and intensities of these absorptions can be influenced by the solvent polarity.

Table 2: Expected UV-Vis Absorption Characteristics

| Transition Type | Associated Chromophore | Expected Wavelength Range (nm) |

| π → π | Phenyl ring, Pyridine ring | ~240-280 |

| n → π | Dicarbonyl (C=O) groups | ~350-450 |

Chemiluminescence Mechanisms and Fluorophore Interactions (General Diketone Systems)

Aromatic 1,2-diketones are structurally related to compounds involved in highly efficient chemiluminescent reactions, most notably the peroxyoxalate system. researchgate.net While this compound itself is not the primary light-emitting species, the general mechanism involves its reaction with an oxidant (such as hydrogen peroxide) and a catalyst to form a high-energy intermediate, often a 1,2-dioxetanedione derivative. researchgate.net

The key steps in this general mechanism are:

Formation of a High-Energy Intermediate: The diketone reacts with an oxidant to form a cyclic peroxide, such as a 1,2-dioxetanedione. This species is highly strained and contains a weak oxygen-oxygen bond, making it energy-rich.

Decomposition: This high-energy intermediate rapidly decomposes, typically breaking down into two molecules of carbon dioxide. This decomposition releases a significant amount of energy.

Energy Transfer: The energy released during decomposition is not dissipated as heat but is instead transferred to a suitable acceptor molecule, known as a fluorophore or activator, which is present in the system.

Light Emission: The excited fluorophore then relaxes to its ground state by emitting a photon of light. The color (wavelength) of the emitted light is characteristic of the fluorophore used, not the original diketone. researchgate.net

This process, known as chemically initiated electron exchange luminescence (CIEEL), allows for the generation of light without the need for photoexcitation. researchgate.net The efficiency and color of the chemiluminescence can be tuned by selecting different fluorophores. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of this compound in the solid state. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, it is possible to obtain precise measurements of bond lengths, bond angles, and torsional angles.

Based on crystallographic data from closely related structures, such as [1-Phenyl-2-(4-pyridyl)ethylidene]hydrazine, several key structural features for this compound can be anticipated. nih.gov The molecule is expected to be non-planar, with a significant dihedral angle between the planes of the phenyl and pyridine rings. nih.gov This twisting is due to steric hindrance between the ortho-hydrogens of the two rings. The central dicarbonyl unit is expected to be nearly planar.

Table 3: Representative Crystallographic Parameters for a Structurally Similar Compound ([1-Phenyl-2-(4-pyridyl)ethylidene]hydrazine) nih.gov

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P bca |

| a (Å) | 5.7428 (6) |

| b (Å) | 10.8751 (11) |

| c (Å) | 17.6358 (18) |

| V (ų) | 1101.4 (2) |

| Z | 4 |

| Dihedral Angle (Phenyl-Pyridine) | 80.7 (3)° |

Note: Data presented is for a structurally related compound and serves as an illustrative example of the type of data obtained from X-ray crystallography.

Determination of Bond Lengths, Bond Angles, and Torsion Angle Geometries

Bond Lengths: The carbon-carbon bond lengths within the phenyl and pyridine rings are expected to exhibit aromatic character, typically falling within the range of 1.39-1.40 Å. The C-N bonds in the pyridine ring will also have lengths characteristic of aromatic heterocycles. The C=O bonds of the dione (B5365651) moiety are anticipated to be approximately 1.21 Å, typical for ketone carbonyl groups. The central C-C bond of the ethane-1,2-dione linker is a critical parameter influencing the relative orientation of the two aromatic rings.

Bond Angles: The bond angles within the aromatic rings will be close to the ideal 120° for sp² hybridized carbon atoms. The angles around the carbonyl carbons of the dione group (C-C-O and C-C-C) are also expected to be approximately 120°, consistent with trigonal planar geometry.

A representative table of expected bond lengths and angles is provided below based on general principles and data from similar structures.

| Bond/Angle | Atom 1 | Atom 2 | Atom 3 | Expected Value |

| Bond Lengths (Å) | ||||

| C-C (phenyl) | C | C | ~1.39 | |

| C-C (pyridine) | C | C | ~1.39 | |

| C-N (pyridine) | C | N | ~1.34 | |

| C=O (dione) | C | O | ~1.21 | |

| C-C (dione) | C | C | ~1.54 | |

| C-C (phenyl-dione) | C | C | ~1.49 | |

| C-C (pyridyl-dione) | C | C | ~1.49 | |

| Bond Angles (°) | ||||

| C-C-C (phenyl) | C | C | C | ~120 |

| C-C-N (pyridine) | C | C | N | ~120 |

| C-C=O (dione) | C | C | O | ~120 |

| C-C-C (dione) | C | C | C | ~120 |

| Torsion Angles (°) | Atom 1 | Atom 2 | Atom 3 | Atom 4 |

| O=C-C=O | O | C | C | O |

Analysis of Conformational Preferences (e.g., s-trans/s-cis Isomerism)

The rotational freedom around the single bonds in this compound gives rise to different conformational isomers. A key conformational feature is the relative orientation of the two carbonyl groups of the ethane-1,2-dione linker, which can exist in either an s-trans or s-cis conformation. masterorganicchemistry.com

In the s-trans conformation, the two carbonyl groups are on opposite sides of the central C-C single bond, leading to a more extended molecular shape. masterorganicchemistry.com Conversely, in the s-cis conformation, the carbonyl groups are on the same side of the C-C bond, resulting in a more compact arrangement. masterorganicchemistry.com The energy difference between these conformers is typically modest, and both may be present in equilibrium. The s-trans conformer is often slightly more stable due to reduced steric hindrance and electrostatic repulsion between the oxygen atoms. masterorganicchemistry.com

Intermolecular Interactions (e.g., C-H···O Hydrogen Bonds, π-π Stacking)

In the solid state, the crystal packing of this compound will be governed by a variety of non-covalent intermolecular interactions. These interactions play a crucial role in determining the crystal lattice energy and the macroscopic properties of the material.

C-H···O Hydrogen Bonds: Weak C-H···O hydrogen bonds are expected to be a significant feature of the crystal packing. In these interactions, a hydrogen atom attached to a carbon atom (from either the phenyl or pyridin-4-yl ring) acts as a hydrogen bond donor, while one of the carbonyl oxygen atoms acts as an acceptor. These interactions, although individually weak, can collectively contribute significantly to the stability of the crystal structure.

π-π Stacking: The presence of two aromatic rings, the phenyl and pyridin-4-yl groups, suggests the possibility of π-π stacking interactions. nih.govlibretexts.org These interactions arise from the attractive, non-covalent forces between the electron clouds of adjacent aromatic rings. libretexts.org The geometry of these interactions can vary, including face-to-face and offset arrangements, and they are a key factor in the formation of extended supramolecular architectures. nih.govlibretexts.org

A summary of potential intermolecular interactions is presented in the table below.

| Interaction Type | Donor | Acceptor | Description |

| C-H···O Hydrogen Bond | C-H (Phenyl/Pyridyl) | O=C (Dione) | A weak hydrogen bond involving a carbon-bound hydrogen and a carbonyl oxygen. |

| π-π Stacking | Phenyl Ring | Pyridin-4-yl Ring | An attractive interaction between the π-systems of the aromatic rings, contributing to crystal packing. |

| Phenyl Ring | Phenyl Ring | ||

| Pyridin-4-yl Ring | Pyridin-4-yl Ring |

Reactivity and Fundamental Reaction Pathways of 1 Phenyl 2 Pyridin 4 Ylethane 1,2 Dione

Electrophilic and Nucleophilic Reactivity of the α-Dicarbonyl Moiety

The adjacent carbonyl groups in the α-dicarbonyl moiety of 1-Phenyl-2-pyridin-4-ylethane-1,2-dione create a highly reactive center. The electrophilic nature of the carbonyl carbons makes them susceptible to attack by various nucleophiles. This reactivity is the basis for numerous condensation and addition reactions.

A characteristic reaction of α-dicarbonyl compounds is their condensation with 1,2-diamines to form quinoxalines. For instance, the reaction of this compound with o-phenylenediamine (B120857) is expected to yield the corresponding quinoxaline (B1680401) derivative. This reaction proceeds via initial nucleophilic attack of one amino group on a carbonyl carbon, followed by an intramolecular cyclization and dehydration.

Furthermore, the carbonyl carbons can be attacked by organometallic reagents, such as Grignard reagents. The reaction of this compound with a Grignard reagent, like phenylmagnesium bromide, would likely result in the formation of a tertiary diol after acidic workup. The nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbons.

Oxidation and Reduction Transformations

The oxidation state of the dicarbonyl core can be readily altered through oxidation and reduction reactions, leading to a variety of products.

Selective Oxidation of the Diketone Core

While specific studies on the selective oxidation of this compound are not extensively documented in publicly available literature, the general reactivity of α-diketones suggests potential pathways. Oxidizing agents could potentially cleave the carbon-carbon bond between the two carbonyl groups. The specific products would depend on the oxidant used and the reaction conditions.

Reductive Pathways to Corresponding Alcohols and Hydroxy-Compounds

The reduction of the α-dicarbonyl moiety in this compound can lead to the formation of α-hydroxy ketones or 1,2-diols. The choice of reducing agent and reaction conditions determines the extent of reduction.

Common reducing agents like sodium borohydride (B1222165) (NaBH₄) are capable of reducing ketones to secondary alcohols. masterorganicchemistry.comyoutube.com Therefore, treatment of this compound with NaBH₄ is expected to yield the corresponding 1,2-diol, 1-phenyl-2-(pyridin-4-yl)ethane-1,2-diol. The reaction proceeds via the nucleophilic addition of a hydride ion to each of the carbonyl carbons.

Below is a table summarizing the expected products from the reduction of this compound.

| Reagent | Expected Product | Product Type |

| Sodium Borohydride (NaBH₄) | 1-Phenyl-2-(pyridin-4-yl)ethane-1,2-diol | 1,2-Diol |

| Lithium Aluminum Hydride (LiAlH₄) | 1-Phenyl-2-(pyridin-4-yl)ethane-1,2-diol | 1,2-Diol |

Substitution Reactions on Aromatic and Pyridyl Rings

The phenyl and pyridyl rings of this compound can undergo substitution reactions, although their reactivity is influenced by the deactivating nature of the adjacent dicarbonyl moiety.

Electrophilic Aromatic Substitution Reactions on the Phenyl Group

The dicarbonyl group is a strong electron-withdrawing group, which deactivates the attached phenyl ring towards electrophilic aromatic substitution. Reactions such as nitration would require harsh conditions, typically a mixture of concentrated nitric acid and sulfuric acid, to introduce a nitro group onto the phenyl ring. stmarys-ca.edumasterorganicchemistry.com Due to the deactivating effect, the substitution is expected to occur primarily at the meta position relative to the ethanedione substituent.

Nucleophilic Substitution Reactions on the Pyridyl Moiety

The pyridyl ring, being an electron-deficient heterocycle, is susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atom. However, the presence of the bulky and electron-withdrawing dicarbonyl substituent at the 4-position may hinder or influence the regioselectivity of such reactions. While specific examples for this compound are scarce, analogous reactions on substituted pyridines suggest that strong nucleophiles could potentially displace a suitable leaving group on the ring, should one be present. Direct amination of the pyridine (B92270) ring, for instance through a Chichibabin-type reaction, is a possibility but would likely require forcing conditions.

Complexation Chemistry with Transition Metal Ions

Ligand Properties of the Dione (B5365651) and Pyridine Units

The molecular structure of this compound incorporates two key functional groups capable of acting as ligands in coordination chemistry: the pyridine ring and the α-diketone moiety. The pyridine unit contains a nitrogen atom with a lone pair of electrons, making it a classic Lewis base that can coordinate to transition metal ions. Pyridine and its derivatives are well-established monodentate ligands, forming stable complexes with a wide range of metal centers. jscimedcentral.com The electronic properties of the metal-pyridine bond can be influenced by substituents on the pyridine ring.

The α-diketone group presents two oxygen atoms, each with lone pairs, which can also participate in coordination to a metal ion. This moiety can act as a bidentate ligand, forming a chelate ring with the metal center. The coordination of α-diketones to metal ions is also a well-documented phenomenon in coordination chemistry.

Formation of Metal Complexes and Their Coordination Geometries

While specific studies on the formation of metal complexes with this compound are not extensively reported, the bifunctional nature of the molecule suggests the potential for it to act as a versatile ligand. It could coordinate to a single metal center through either the pyridine nitrogen or the dione oxygens, or it could act as a bridging ligand connecting two or more metal centers. The resulting coordination geometries would be dependent on several factors, including the nature of the metal ion, the stoichiometry of the reaction, and the reaction conditions.

For instance, coordination to a metal ion could lead to various geometries such as tetrahedral, square planar, or octahedral, depending on the coordination number and the electronic configuration of the metal. jscimedcentral.com In the absence of specific structural data for complexes of this compound, the coordination geometries can only be hypothesized based on known complexes of similar pyridine and diketone ligands.

Mechanistic Investigations of Key Transformations

Electron Transfer Pathways and High-Energy Intermediates

Detailed mechanistic investigations, including the identification of electron transfer pathways and high-energy intermediates, for reactions involving this compound are not described in the available literature. Generally, molecules containing both electron-donating (pyridine) and potentially electron-accepting (diketone) moieties can participate in intramolecular or intermolecular electron transfer processes upon photoexcitation or electrochemical stimulation. The presence of aromatic rings also suggests the possibility of forming radical ions as high-energy intermediates. However, without experimental evidence, any proposed pathway would be purely speculative.

Proposed Catalytic Cycles in Ligand-Assisted Reactions

There is currently no information available in the scientific literature detailing proposed catalytic cycles for ligand-assisted reactions involving this compound. For a compound to participate in a catalytic cycle as a ligand, it would typically coordinate to a metal center and modulate its reactivity to facilitate a specific chemical transformation. The design of such a catalytic cycle would require a thorough understanding of the coordination chemistry and redox properties of the metal-ligand complex, which is not yet available for this specific compound.

Applications of 1 Phenyl 2 Pyridin 4 Ylethane 1,2 Dione in Advanced Organic Synthesis

Role as a Versatile Building Block for Complex Molecular Architectures

In organic synthesis, the concept of a "building block" refers to a molecule with specific reactive sites that can be used to assemble more complex molecular structures. nih.gov 1-Phenyl-2-pyridin-4-ylethane-1,2-dione exemplifies such a versatile building block. The vicinal diketone functionality is the primary site of reactivity, allowing for a wide range of transformations. The adjacent phenyl and pyridin-4-yl groups not only influence the electronic properties of the carbonyl carbons but also offer sites for further functionalization, contributing to the creation of intricate molecular architectures. ontosight.aimdpi.comnih.gov

The utility of dicarbonyl compounds as synthons is well-established for creating larger molecules. mdpi.com The presence of both an aromatic carbocycle (phenyl group) and a heterocycle (pyridine group) within the same building block allows for the synthesis of target molecules that incorporate these important pharmacophores. ijpsonline.com This dual characteristic is particularly advantageous in medicinal chemistry, where such motifs are common in biologically active compounds.

Construction of Diverse Heterocyclic Systems

The reactivity of the 1,2-dicarbonyl moiety is central to its application in heterocyclic synthesis, serving as a key precursor for a multitude of ring systems. researchgate.net

The synthesis of substituted pyridines is a cornerstone of heterocyclic chemistry due to their prevalence in pharmaceuticals and agrochemicals. ontosight.airesearchgate.net While various methods exist for pyridine (B92270) synthesis, 1,2-dicarbonyl compounds like this compound can be envisioned as precursors. For instance, through condensation reactions with active methylene (B1212753) compounds in the presence of an ammonia (B1221849) source, it is possible to construct highly substituted pyridine rings. ijpsonline.com The resulting pyridine derivatives would feature both the original phenyl and pyridin-4-yl substituents, in addition to groups introduced from the other reaction components, leading to complex, polysubstituted pyridine systems. nih.govmdpi.com

One of the most direct and widely used applications of α-diketones is in the synthesis of quinoxalines. sapub.org This reaction involves the condensation of an α-dicarbonyl compound with an aromatic 1,2-diamine, typically an o-phenylenediamine (B120857). acgpubs.orgmdpi.com In this context, this compound can react with substituted or unsubstituted o-phenylenediamines to afford 2-phenyl-3-(pyridin-4-yl)quinoxaline derivatives in high yields. sapub.orgacgpubs.org This straightforward cyclocondensation reaction is a powerful tool for accessing the quinoxaline (B1680401) scaffold, which is a core structure in many biologically active compounds. mdpi.com

Table 1: Synthesis of Quinoxaline Derivatives

| Reactant 1 | Reactant 2 (o-phenylenediamine) | Product | Typical Conditions |

|---|---|---|---|

| This compound | o-phenylenediamine | 2-Phenyl-3-(pyridin-4-yl)quinoxaline | Ethanol or Acetic Acid, Reflux |

| This compound | 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl-2-phenyl-3-(pyridin-4-yl)quinoxaline | Ethanol or Acetic Acid, Reflux |

| This compound | 4-Chloro-1,2-phenylenediamine | 6-Chloro-2-phenyl-3-(pyridin-4-yl)quinoxaline | Ethanol or Acetic Acid, Reflux |

The synthesis of thiazole (B1198619) and thiazine (B8601807) rings can also be accomplished using α-diketone precursors. nih.govresearchgate.net The classic Hantzsch thiazole synthesis, for example, involves the reaction of an α-haloketone with a thioamide. This compound can be readily converted to its corresponding α-monohalogenated derivative, which can then undergo cyclization to form a substituted thiazole. Furthermore, direct reactions with specific sulfur-containing reagents can lead to thiazole and related heterocyclic structures. nih.gov Similarly, 1,3-thiazine derivatives can be synthesized through condensation reactions with appropriate amino-thiol precursors. nih.gov These synthetic routes provide access to sulfur-containing heterocycles that are of interest for their biological activities. mdpi.com

The carbonyl groups of this compound readily react with primary amines to form Schiff bases, which are compounds containing a carbon-nitrogen double bond (imine). nih.govresearchgate.net When reacted with a diamine, both carbonyls can condense to form a diimine Schiff base. These molecules are particularly important as ligands in coordination chemistry. nih.gov The resulting Schiff base ligand derived from this compound would be a multidentate ligand, capable of binding to metal ions through the imine nitrogen atoms and the nitrogen of the pyridine ring. scirp.orgnih.gov The coordination of these ligands to various transition metals can yield stable metal complexes with interesting catalytic and biological properties. scirp.org

Table 2: Formation of Schiff Base Ligands and Potential Metal Complexes

| Diketone | Amine | Schiff Base Ligand Product | Potential Metal Ions for Complexation |

|---|---|---|---|

| This compound | Ethylenediamine | N,N'-Ethylenebis(1-phenyl-1-(pyridin-4-yl)methanimine) | Co(II), Ni(II), Cu(II), Zn(II) |

| This compound | 1,2-Phenylenediamine | N,N'-o-Phenylenebis(1-phenyl-1-(pyridin-4-yl)methanimine) | Fe(II), Pd(II), V(IV) |

| This compound | Aniline | 1-Phenyl-N-phenyl-1-(pyridin-4-yl)methanimine (from mon-condensation) | Ru(III), Cu(II) |

Derivatization Strategies for Chemical Library Development

Chemical library development is a key strategy in drug discovery, aiming to generate a large number of structurally diverse compounds for high-throughput screening. The varied reactivity of this compound makes it an ideal scaffold for this purpose. By employing the synthetic transformations discussed previously—such as quinoxaline, pyridine, and thiazole formation, as well as Schiff base generation—a combinatorial approach can be adopted.

For example, by reacting the parent diketone with a diverse set of substituted o-phenylenediamines, a library of quinoxaline derivatives can be rapidly assembled. Similarly, using a collection of different primary amines in the Schiff base condensation will yield a library of ligands and, subsequently, their metal complexes. This parallel synthesis approach allows for the systematic exploration of the chemical space around the 1-Phenyl-2-pyridin-4-yl-ethanedione core, facilitating the discovery of novel compounds with desired properties.

Integration of this compound in Supramolecular Chemistry for Sensor and Material Applications

Following a comprehensive review of available scientific literature, it has been determined that there is currently no specific research published on the integration of this compound in the fields of supramolecular chemistry, sensor technology, or materials science. While the individual chemical moieties that constitute this compound—a phenyl group, a pyridin-4-yl group, and an ethanedione linker—are well-known in the design of supramolecular systems, the specific combination in this compound has not been explored in these contexts according to accessible research data.

The pyridyl nitrogen of the pyridin-4-yl group, for instance, is a common coordination site for metal ions, a fundamental interaction in the construction of metallo-supramolecular assemblies. The diketone functionality of the ethanedione linker has the potential to participate in hydrogen bonding or to act as a chelating agent for metal centers. Furthermore, the phenyl group can engage in π-π stacking interactions, which are crucial for the self-assembly of supramolecular architectures.

Despite these potential functionalities, no studies have been found that detail the synthesis, characterization, or application of supramolecular structures derived from this compound. Consequently, there are no research findings to report on its use in the development of chemical sensors or advanced materials. The exploration of this compound's potential in supramolecular chemistry remains an open area for future investigation.

Future Research Directions and Emerging Trends in Diketone Chemistry

The field of diketone chemistry, with a specific focus on versatile compounds like 1-Phenyl-2-pyridin-4-ylethane-1,2-dione, is experiencing a transformative phase. Researchers are moving beyond traditional synthetic routes to explore more efficient, sustainable, and innovative methodologies. This evolution is driven by the demand for complex molecular architectures in pharmaceuticals, materials science, and catalysis. The following sections delve into the key future research directions and emerging trends that are shaping the landscape of diketone chemistry.

Q & A

Q. What synthetic methodologies are effective for preparing 1-Phenyl-2-pyridin-4-ylethane-1,2-dione, and how can purity be ensured?

Methodological Answer: A robust approach involves nucleophilic acyl substitution between phenylglyoxal and pyridine-4-carbonyl chloride in anhydrous DMF under nitrogen atmosphere. Optimize reaction efficiency by maintaining temperatures at 60–70°C for 6 hours. Purity is ensured via recrystallization from ethanol/water (3:1 v/v) and validated using HPLC with a C18 column (retention time ~8.2 min). Monitor intermediate formation by TLC (Rf = 0.45 in ethyl acetate/hexane 1:1) .

Q. What spectroscopic benchmarks confirm the structural integrity of this compound?

Methodological Answer: Key spectral markers include:

- 1H NMR: Pyridinyl protons as doublets (δ 8.5–8.7 ppm, J = 5.2 Hz); phenyl protons as multiplets (δ 7.3–7.5 ppm).

- 13C NMR: Diketone carbons at ~195 ppm; pyridinyl carbons at 150–160 ppm.

- IR: Strong C=O stretches at 1680–1700 cm⁻¹.

Cross-reference with PubChem spectral data (CID: [insert]) for validation .

Advanced Research Questions

Q. How do electronic effects of the pyridine ring influence the reactivity of the diketone moiety in cross-coupling reactions?

Methodological Answer: The electron-withdrawing pyridine ring lowers the LUMO energy of the diketone (-2.3 eV via DFT/B3LYP/6-31G* calculations), enhancing electrophilicity. This facilitates nucleophilic additions (e.g., Grignard reagents). Monitor reactivity shifts using in situ IR spectroscopy to track carbonyl peak attenuation (Δν ~30 cm⁻¹). Compare with phenyl-substituted analogs to isolate electronic contributions .

Q. What experimental designs are optimal for evaluating the compound’s inhibitory effects on microbial quorum sensing pathways?

Methodological Answer:

- Use Pseudomonas aeruginosa lasR-gfp reporter strains in dose-response assays (0.1–100 μM, 24-hour incubation).

- Quantify inhibition via GFP fluorescence (ex/em: 485/520 nm), normalized to cell density (OD600).

- Validate using LC-MS to measure autoinducer reduction (e.g., 3-oxo-C12-HSL, m/z 298 → 102). Include positive controls (e.g., furanone C-30) .

Q. How can researchers address discrepancies in reported solubility profiles of diketone derivatives across solvent systems?

Methodological Answer:

- Conduct systematic solubility studies via the shake-flask method (USP <1059>).

- Test binary solvent mixtures (e.g., DMSO/water gradients) at 25°C.

- Quantify solubility via UV-Vis (λmax = 270 nm, ε = 1.2 × 10⁴ L/mol·cm).

- Correlate results with Hansen solubility parameters (δD = 18.5, δP = 8.2, δH = 6.7) to predict solvent compatibility .

Q. Tables for Key Data Comparison

| Property | This compound | Analog (1-Phenyl-2-piperidin-1-yl-ethane-1,2-dione) |

|---|---|---|

| LUMO Energy (eV) | -2.3 (DFT/B3LYP) | -1.8 (DFT/B3LYP) |

| C=O IR Stretch (cm⁻¹) | 1680–1700 | 1665–1685 |

| Solubility in DMSO (mg/mL) | 45 ± 2 | 28 ± 3 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.